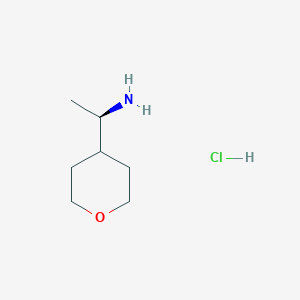

(1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride

Übersicht

Beschreibung

(1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride is a chiral compound characterized by its oxane ring structure and secondary amine functionality. Its unique chemical properties suggest significant potential for various biological activities, particularly in neuropharmacology and therapeutic applications. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Chemical Name : this compound

- Molecular Formula : C7H16ClNO

- Molecular Weight : 165.66 g/mol

- CAS Number : 1269756-03-7

The presence of the oxane ring enhances the compound's stability and solubility, which are crucial for its biological interactions .

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors and other biological macromolecules. The secondary amine group allows for protonation and nucleophilic substitution reactions, which can influence enzyme activity and receptor binding.

Potential Mechanisms:

- Neurotransmitter Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, potentially influencing synaptic transmission and neuronal health.

- Enzyme Interactions : It may serve as a substrate or inhibitor in various metabolic pathways, modulating enzyme activity essential for neurological function .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Neuroprotective Effects

Studies have shown that compounds structurally similar to this compound have neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Therapeutic Applications

The compound's potential applications include:

- Treatment of neurological disorders such as depression and anxiety.

- Development of neuroprotective agents for conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

| Compound Name | Structure/Functional Groups | Biological Activity |

|---|---|---|

| 2-Aminoethyl oxane | Oxane ring + amino group | Neurotransmitter modulation |

| 3-Hydroxybutylamine | Aliphatic amine | Antidepressant effects |

| 2-(Methylamino)butanoic acid | Aliphatic chain + amino acid | Muscle growth stimulant |

| N,N-Dimethylglycine | Amino acid derivative | Cognitive enhancement |

The unique oxane ring structure of this compound provides distinct conformational properties that may enhance its binding affinity to specific receptors compared to other amines. Its chiral nature allows for selective interactions that lead to varied biological effects not observed in non-chiral counterparts .

Study 1: Neuroprotective Mechanisms

A study published in a pharmacology journal explored the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with the compound, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Study 2: Receptor Interaction Analysis

In another investigation, researchers utilized radiolabeled binding assays to assess the interaction of this compound with various neurotransmitter receptors. The findings revealed selective binding affinity towards serotonin receptors, indicating its potential role in modulating serotonergic pathways relevant to mood regulation .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Catalysis : (1R)-1-(oxan-4-yl)ethan-1-amine hydrochloride can act as a catalyst or catalyst precursor in organic reactions, facilitating nucleophilic substitutions and protonation reactions due to its amine functionality .

- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of more complex organic compounds, contributing to the development of novel materials .

Biology

- Biochemical Studies : The compound is utilized in biochemical studies to explore the behavior of amine derivatives within biological systems. Its interactions with neurotransmitter receptors may influence synaptic transmission and neuronal health, showcasing potential neuroprotective effects .

- Pharmacological Potential : Research indicates that compounds similar to this compound exhibit significant biological activities, including applications in treating neurological disorders .

Medicine

- Pharmaceutical Development : It is being investigated as a lead compound for developing new therapeutic agents. Its unique oxane structure may enhance binding affinity to specific biological targets, potentially leading to innovative treatments .

| Application Area | Potential Uses | Biological Activity |

|---|---|---|

| Pharmaceutical Development | Lead compound for drug synthesis | Neurotransmitter modulation |

| Neuroprotection | Treatment for neurological disorders | Modulation of synaptic transmission |

| Organic Synthesis | Intermediate for complex molecules | Enzyme-mediated reactions |

Material Science

The compound's unique properties allow it to be explored in the development of new materials with specific characteristics. This includes its use in creating polymers and coatings with enhanced performance attributes .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Synthesis Pathways

Research focused on synthesizing this compound through various methodologies, including reductive amination and ring-opening reactions of epoxides. The efficiency of these methods was evaluated based on yield and purity, demonstrating effective routes for producing this compound for further research applications.

Eigenschaften

IUPAC Name |

(1R)-1-(oxan-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(8)7-2-4-9-5-3-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFIFVOGSYITNL-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269756-03-7 | |

| Record name | 2H-Pyran-4-methanamine, tetrahydro-α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269756-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.